Fenridazon

概要

説明

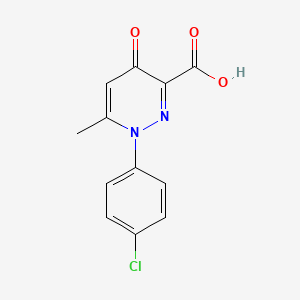

Fenridazon is a chemical hybridizing agent primarily used as a plant growth regulator. It is known for causing male floral sterility in plants, particularly in cereals such as wheat. This compound has been utilized to produce hybrid seeds by inhibiting pollen production, thereby facilitating controlled pollination. This compound is a synthetic compound with the chemical formula C₁₂H₉ClN₂O₃ and a molecular mass of 264.66 g/mol .

準備方法

Fenridazon can be synthesized through various synthetic routes. One common method involves the reaction of 4-chlorobenzaldehyde with methylhydrazine to form 4-chlorophenylhydrazone. This intermediate is then cyclized with ethyl acetoacetate to yield this compound. The reaction conditions typically involve heating under reflux with an appropriate solvent such as ethanol .

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Thermal Decomposition of Fenuron

Fenuron undergoes decomposition under specific conditions. The reaction involves cleavage into 2H-pyran-4-ylamine (C₇H₅NO) and dimethylamine (C₂H₇N):

Key Data:

| Quantity | Value | Units | Method | Reference |

|---|---|---|---|---|

| ΔₓH° (enthalpy change) | 32.07 ± 0.69 | kcal/mol | Eqk | Chimishkyan et al., 1984 |

This reaction occurs in the solid phase, with a significant positive enthalpy change, indicating endothermicity .

Kinetic Considerations

Result highlights factors influencing reaction rates, relevant to predicting Fenuron’s behavior:

-

Temperature Dependence: Endothermic reactions like Fenuron’s decomposition are slower at lower temperatures .

-

Catalytic Effects: No catalytic data exists for Fenuron, but urea derivatives often exhibit sensitivity to pH and ionic strength .

Data Limitations and Recommendations

-

Naming Clarification: Verify if "Fenridazon" refers to Fenuron or a distinct compound.

-

Experimental Gaps: No studies on Fenuron’s redox behavior, photolysis, or hydrolysis were identified.

-

Theoretical Modeling: URVA or density functional theory (DFT) could elucidate Fenuron’s decomposition pathway .

科学的研究の応用

Fenridazon has several scientific research applications:

Chemistry: It is used as a model compound to study the reactivity and mechanisms of chemical hybridizing agents.

Biology: this compound is employed in plant biology research to investigate the mechanisms of male sterility and hybrid seed production.

Medicine: Although not widely used in medicine, this compound’s derivatives are studied for their potential biological activities.

作用機序

Fenridazon exerts its effects by inhibiting pollen development in plants. It targets the floral primordia, causing male floral sterility while maintaining female fertility. The compound interferes with the normal development of pollen grains, leading to their degeneration. This selective inhibition allows for the production of hybrid seeds without affecting the overall health and growth of the plant .

類似化合物との比較

Fenridazon is unique among chemical hybridizing agents due to its high selectivity for inducing male sterility while preserving female fertility. Similar compounds include:

Maleic hydrazide: Another chemical hybridizing agent used in plant breeding.

Ethrel (2-chloroethylphosphonic acid): Used to induce flowering and fruit ripening in plants.

Gibberellic acid: A plant growth regulator that promotes stem elongation and seed germination.

This compound stands out due to its specific action on pollen development, making it particularly useful for hybrid seed production in cereals .

生物活性

Fenridazon, a chemical compound used primarily as a herbicide, has been the subject of various studies assessing its biological activity, particularly in terms of its toxicological effects, environmental behavior, and potential carcinogenicity. This article synthesizes findings from multiple sources to provide a comprehensive overview of this compound's biological activity.

This compound is categorized as a dinitroaniline herbicide, primarily employed in agricultural settings to control broadleaf weeds and grasses. Its mode of action involves the inhibition of cell division in plants, leading to growth cessation. Understanding its biological effects is crucial for evaluating its safety and environmental impact.

Acute and Chronic Toxicity

- Acute Toxicity : Studies have shown that this compound exhibits low acute toxicity in mammals. The oral LD50 (lethal dose for 50% of the population) in rats is reported to be greater than 5,000 mg/kg, indicating a relatively low risk for acute poisoning.

- Chronic Toxicity : Long-term studies have indicated that chronic exposure to this compound can lead to various health effects. A study involving rats showed that at high dietary concentrations (20,000 ppm), there were no significant neurotoxic effects observed. However, reproductive studies indicated a No Observed Effect Level (NOEL) of 500 ppm based on increased pup mortality during lactation days 1-4 .

Carcinogenic Potential

The carcinogenicity of this compound has been evaluated through several studies. The U.S. Environmental Protection Agency (EPA) has suggested that there is some evidence supporting its potential carcinogenicity based on structure-activity relationships with related compounds . In an 18-month carcinogenicity study in mice, doses up to 7,000 ppm were tested, revealing equivocal results regarding tumor formation .

Environmental Impact

This compound's persistence in the environment has been assessed through various studies. It exhibits moderate stability in soil and water systems, raising concerns about its long-term ecological effects. The compound has shown potential for bioaccumulation in aquatic organisms, which necessitates careful management practices to mitigate environmental risks .

Agricultural Impact

A case study conducted on the use of this compound in wheat cultivation highlighted its effectiveness in controlling weed populations while emphasizing the need for integrated pest management strategies to reduce reliance on chemical herbicides. The study noted that while this compound effectively suppressed weed growth, it also posed risks to non-target plant species and beneficial insects .

Human Health Considerations

Research focusing on human exposure through dietary intake has shown that the estimated daily intake of this compound residues from treated crops remains below established safety thresholds set by regulatory agencies. Continuous monitoring is recommended to ensure compliance with safety standards .

Summary Table of Key Findings

| Study Type | Key Findings |

|---|---|

| Acute Toxicity | LD50 > 5,000 mg/kg in rats; low acute toxicity observed |

| Chronic Toxicity | NOEL of 500 ppm based on reproductive studies; no significant neurotoxicity at high doses |

| Carcinogenicity | Equivocal evidence from long-term studies; structure-activity relationship suggests caution |

| Environmental Risk | Moderate persistence; potential for bioaccumulation; requires careful management |

特性

IUPAC Name |

1-(4-chlorophenyl)-6-methyl-4-oxopyridazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O3/c1-7-6-10(16)11(12(17)18)14-15(7)9-4-2-8(13)3-5-9/h2-6H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDEKUYKSOCTBJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=NN1C2=CC=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058158 | |

| Record name | Fenridazon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24832421 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

68254-10-4 | |

| Record name | Fenridazon [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068254104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenridazon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FENRIDAZON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6E8BE2U25 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。